molecular formula C16H18N4O B2901660 2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine CAS No. 844458-07-7

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine

Cat. No.: B2901660
CAS No.: 844458-07-7
M. Wt: 282.347
InChI Key: JLDOSJPLOCSHKW-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
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Biological Activity

2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O. The compound features a benzofuro-pyrimidine scaffold with a 4-methylpiperazine substituent, which is critical for its biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of benzofuro-pyrimidine compounds exhibit significant anti-inflammatory effects. For example, a study showed that certain substituted derivatives inhibited the NF-kappa B signaling pathway, which is crucial in inflammatory responses. The presence of the 4-methylpiperazine moiety enhances this activity by modulating receptor interactions and downstream signaling pathways .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors. Notably, it has been effective against breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been linked to the inhibition of neuroinflammation and the protection of neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a modulator for various receptors, including histamine H4 receptors, which play a role in inflammatory processes.
  • Signal Transduction Pathways : It interferes with key signaling pathways involved in inflammation and cell proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits NF-kappa B signaling pathway
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress

Case Study 1: Antitumor Efficacy

In a study conducted on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to control groups.

Case Study 2: Neuroprotective Effects

A neuroprotection study involving primary neuronal cultures demonstrated that the compound reduced markers of oxidative stress significantly. The results suggested that it could be a promising candidate for further development in treating neurodegenerative diseases.

Properties

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-17-14-12-5-3-4-6-13(12)21-15(14)16(18-11)20-9-7-19(2)8-10-20/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDOSJPLOCSHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.